Ethyl 4-bromo-2,3-dichlorobenzoate
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Overview
Description
Ethyl 4-bromo-2,3-dichlorobenzoate is an organic compound with the molecular formula C9H7BrCl2O2 and a molecular weight of 297.96 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to a benzoate ester, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2,3-dichlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2,3-dichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification of the final product may involve techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2,3-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of 4-bromo-2,3-dichlorobenzyl alcohol.
Oxidation: Formation of 4-bromo-2,3-dichlorobenzoic acid.
Scientific Research Applications
Ethyl 4-bromo-2,3-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2,3-dichlorobenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobenzoate: Similar structure but lacks the chlorine atoms.
Ethyl 2,3-dichlorobenzoate: Similar structure but lacks the bromine atom.
Methyl 4-bromo-2,3-dichlorobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of halogens can enhance its utility in various chemical and biological applications .
Properties
Molecular Formula |
C9H7BrCl2O2 |
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Molecular Weight |
297.96 g/mol |
IUPAC Name |
ethyl 4-bromo-2,3-dichlorobenzoate |
InChI |
InChI=1S/C9H7BrCl2O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 |
InChI Key |
VCXNZEYPUQIVPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)Cl)Cl |
Origin of Product |
United States |
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